molecular formula C22H23N5O5S3 B10882967 (2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide

Cat. No.: B10882967
M. Wt: 533.7 g/mol
InChI Key: LMIROASAYRAZLY-WUXMJOGZSA-N
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Description

4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features multiple functional groups, including a sulfonamide, thiadiazole, and acrylamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-(3,4-dimethoxyphenyl)acrylic acid, which is then converted into its corresponding acyl chloride. This intermediate can react with various amines and thiols to form the desired product under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzoic acid, while reduction of the acrylamide moiety may yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential. They could serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

In industry, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
  • 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H23N5O5S3

Molecular Weight

533.7 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C22H23N5O5S3/c1-4-20-25-26-22(34-20)27-35(29,30)16-9-7-15(8-10-16)23-21(33)24-19(28)12-6-14-5-11-17(31-2)18(13-14)32-3/h5-13H,4H2,1-3H3,(H,26,27)(H2,23,24,28,33)/b12-6+

InChI Key

LMIROASAYRAZLY-WUXMJOGZSA-N

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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